molecular formula C22H19FN4O5S B2670075 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide CAS No. 922100-13-8

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B2670075
CAS No.: 922100-13-8
M. Wt: 470.48
InChI Key: ISCIFYOZECXUKE-UHFFFAOYSA-N
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Description

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzofuran-oxadiazole core linked to a piperidine ring substituted with a 4-fluorophenylsulfonyl group and a carboxamide moiety. This structure combines pharmacophoric elements known for diverse biological activities, including enzyme inhibition (e.g., tyrosinase, LOX) and antimicrobial effects .

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O5S/c23-16-5-7-17(8-6-16)33(29,30)27-11-9-14(10-12-27)20(28)24-22-26-25-21(32-22)19-13-15-3-1-2-4-18(15)31-19/h1-8,13-14H,9-12H2,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCIFYOZECXUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features several significant structural components:

  • Benzofuran ring : Contributes to the compound's lipophilicity and potential for interaction with biological membranes.
  • Oxadiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Piperidine moiety : Often associated with various pharmacological effects.

Chemical Data

PropertyValue
Molecular FormulaC23H22N4O5S
Molecular Weight466.51 g/mol
CAS Number922044-21-1
SMILESCC1CCN(CC1)S(=O)(=O)c2ccc(cc2)C(=O)Nc3oc(nn3)c4oc5ccccc5c4

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Enzymes and Receptors : The compound may inhibit or activate certain enzymes or receptors involved in disease pathways.
  • Cell Signaling Pathways : It may modulate pathways related to apoptosis, inflammation, and cell proliferation.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : The compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Viability Assays : The compound exhibited cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia), with IC50 values indicating significant potency .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that it can reduce the levels of pro-inflammatory cytokines in cell cultures .

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were tested against various cancer cell lines, revealing that modifications in the structure significantly influenced their activity .
  • Antimicrobial Efficacy : Research demonstrated that compounds with the oxadiazole moiety had enhanced activity against resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran and oxadiazole exhibit promising antimicrobial properties. For instance, compounds similar to N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted that certain benzofuran-oxadiazole derivatives showed significant inhibition of bacterial tyrosinase, with IC50 values comparable to standard drugs like ascorbic acid .

Anticancer Potential

The structural framework of oxadiazoles is known to contribute to anticancer activity. Compounds containing oxadiazole moieties have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has not been extensively studied in this context; however, its structural analogs have shown promise in targeting cancer cells effectively.

Fungicidal Activity

The compound's oxadiazole component may contribute to antifungal properties, making it a candidate for agricultural fungicides. Research indicates that similar oxadiazole derivatives exhibit considerable antifungal activity against pathogens such as Fusarium oxysporum, outperforming commercial fungicides . This suggests potential applications in crop protection.

Synthetic Methodologies

Various synthetic routes have been explored to produce compounds like this compound. A notable method involves ultrasonic-assisted synthesis, which enhances yield and purity . The characterization of these compounds typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

Case Studies

Study Focus Findings
Study on Tyrosinase InhibitionInvestigated the efficacy of benzofuran-based oxadiazolesCompound 5a showed IC50 of 11 μM, comparable to ascorbic acid
Antifungal Activity AssessmentEvaluated oxadiazole derivatives against fungal pathogensSome compounds exhibited superior activity compared to commercial fungicides
Anticancer Activity ExplorationAssessed structural analogs for anticancer propertiesIndicated potential for cell cycle arrest and apoptosis induction in cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-Oxadiazole Derivatives

Compound 5d : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ()

  • Structural Differences : Replaces the piperidine-4-carboxamide with a thioacetamide group and introduces a bromine atom at the benzofuran C5 position.
  • The thioacetamide group offers hydrogen-bonding sites, influencing tyrosinase inhibition .

Compounds 2a and 2b : Benzofuran-oxadiazole derivatives with thioacetamide and substituted phenyl groups ()

  • Example : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) vs. N-(4-methoxyphenyl) analog (2b).
  • Activity : 2a (chlorophenyl) shows higher antimicrobial activity than 2b (methoxyphenyl), suggesting electron-withdrawing substituents enhance bioactivity .

Piperidine-Sulfonyl-Oxadiazole Derivatives

Compound 8g : 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)propanamide ()

  • Structural Differences : Replaces the 4-fluorophenylsulfonyl group with a 4-methoxyphenylsulfonyl moiety and introduces a propanamide chain.

Compounds 7k, 7l, 7m : Piperidine-oxadiazole derivatives with 4-chlorophenylsulfonyl groups ()

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
7k 2-Ethylphenyl 535 66–68 78
7l 4-Ethylphenyl 535 77–79 74
7m 2-Ethyl-6-methylphenyl 549 64–66 73
  • Key Findings: Ortho-substituted derivatives (7k, 7m) exhibit lower melting points, suggesting reduced crystallinity and improved solubility.

Fluorophenyl-Sulfonyl/Carboxamide Derivatives

Compound 15 : 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide ()

  • Structural Differences : Replaces benzofuran-oxadiazole with a benzodiazolone core.
  • Activity : Demonstrates moderate potency as an 8-oxo inhibitor (HRMS data provided), highlighting the 4-fluorophenyl group’s role in target affinity .

Compound 9 : 1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide ()

  • Structural Differences : Substitutes benzofuran with chlorothiophene, altering electronic properties.
  • Impact : The thiophene’s lower aromaticity may reduce π-π interactions but improve solubility. NMR and MS data confirm structural integrity .

Research Findings and Activity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (Compound 5d) and chlorine (7k–7m) enhance lipophilicity and activity, while methoxy groups (8g) may reduce metabolic clearance .
  • Sulfonyl vs. Carboxamide Linkers : Sulfonyl groups (e.g., 4-fluorophenylsulfonyl) improve stability and binding, whereas carboxamides (e.g., Compound 15) offer hydrogen-bonding versatility .
  • Heterocyclic Core Modifications : Benzofuran (target compound) vs. thiophene (Compound 9) alters electronic profiles and bioactivity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:

  • Temperature and pH : Reactions involving oxadiazole formation (e.g., cyclization) often require refluxing in solvents like ethanol or dichloromethane at 60–80°C .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions involving sulfonyl groups .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended for isolating the final product .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzofuran, oxadiazole, and sulfonyl-piperidine moieties. For instance, the sulfonyl group typically appears as a singlet in ¹H NMR (~3.1–3.3 ppm for piperidine protons) .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ ion for C₂₁H₁₆FN₃O₅S) and detects impurities .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. How can researchers design initial biological screening assays to evaluate this compound’s potential therapeutic activity?

  • Methodological Answer :

  • Target Selection : Prioritize targets associated with oxadiazole derivatives (e.g., kinase inhibitors, antimicrobial agents) based on structural analogs .
  • In Vitro Assays :
  • Enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
  • Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
  • Positive Controls : Use structurally related compounds (e.g., benzofuran-oxadiazole hybrids) for comparative analysis .

Advanced Research Questions

Q. How can contradictory bioactivity data across different studies be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
  • Target Engagement Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify specific groups (e.g., replace 4-fluorophenylsulfonyl with methylsulfonyl) and compare activity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 or β-lactamases .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole’s hydrogen-bonding capacity) using software like Schrödinger .

Q. How should researchers address poor aqueous solubility during in vivo studies?

  • Methodological Answer :

  • Formulation Optimization :
  • Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance bioavailability .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the piperidine carboxamide site .

Q. What methodologies are effective for studying the compound’s metabolic stability and toxicity?

  • Methodological Answer :

  • In Vitro ADME :
  • Hepatic microsomal assays (human/rat) to measure CYP450-mediated metabolism .
  • Caco-2 cell monolayers for intestinal permeability assessment .
  • In Vivo Toxicity :
  • Acute toxicity studies in rodents (OECD 423 guidelines) .
  • Histopathological analysis of liver/kidney tissues post-administration .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across different cell lines?

  • Methodological Answer :

  • Cell Line Authentication : Verify genetic profiles (e.g., STR profiling) to rule out cross-contamination .
  • Assay Standardization : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) .
  • Microenvironment Factors : Test under varying oxygen levels (normoxia vs. hypoxia) to assess context-dependent activity .

Experimental Design Tables

Parameter Recommendation Reference
Optimal Reaction Solvent Dichloromethane or DMF for sulfonylation
Purification Method Silica gel chromatography (EtOAc/Hexane)
Characterization ¹H NMR (500 MHz, DMSO-d₆), HRMS
Biological Screening Kinase inhibition assay (IC₅₀ determination)

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